molecular formula C23H25N3O3 B2551122 2-((2-morpholinoquinolin-8-yl)oxy)-N-phenethylacetamide CAS No. 941954-37-6

2-((2-morpholinoquinolin-8-yl)oxy)-N-phenethylacetamide

Cat. No.: B2551122
CAS No.: 941954-37-6
M. Wt: 391.471
InChI Key: KMWUOYZJAQRWGR-UHFFFAOYSA-N
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Description

2-((2-Morpholinoquinolin-8-yl)oxy)-N-phenethylacetamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often explored for their potential pharmaceutical applications. The presence of the morpholine ring and the quinoline moiety in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-morpholinoquinolin-8-yl)oxy)-N-phenethylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the quinoline core is replaced by a morpholine moiety.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage by reacting the morpholinoquinoline intermediate with phenethylamine and acetic anhydride under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-((2-Morpholinoquinolin-8-yl)oxy)-N-phenethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the quinoline ring or the acetamide linkage.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, where suitable leaving groups are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives or amine products.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2-((2-Morpholinoquinolin-8-yl)oxy)-N-phenethylacetamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-((2-morpholinoquinolin-8-yl)oxy)-N-phenethylacetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or as a modulator of receptor activity. The presence of the quinoline and morpholine moieties suggests that it may interact with nucleic acids or proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Morpholinoquinoline: Lacks the acetamide linkage but shares the quinoline and morpholine moieties.

    N-Phenethylacetamide: Lacks the quinoline and morpholine moieties but shares the acetamide linkage.

    Quinoline Derivatives: Compounds with similar quinoline cores but different substituents.

Uniqueness

2-((2-Morpholinoquinolin-8-yl)oxy)-N-phenethylacetamide is unique due to the combination of the quinoline core, morpholine ring, and phenethylacetamide linkage. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(2-morpholin-4-ylquinolin-8-yl)oxy-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c27-22(24-12-11-18-5-2-1-3-6-18)17-29-20-8-4-7-19-9-10-21(25-23(19)20)26-13-15-28-16-14-26/h1-10H,11-17H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWUOYZJAQRWGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(C=CC=C3OCC(=O)NCCC4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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